Cyclamiretin A rgga

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

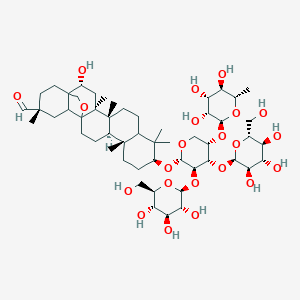

Cyclamiretin A rgga, also known as cyclamiretin A 3-O-rhamnopyranosyl-1-4-glucopyranosyl-1-2-(glucopyranosyl-1-4)-arabinopyranoside, is a complex glycoside compound. It is derived from natural sources and has been studied for its various bioactive properties. The compound is known for its potential therapeutic applications and its unique chemical structure, which includes multiple sugar moieties attached to a core aglycone.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Cyclamiretin A rgga involves multiple steps, starting from the isolation of the core aglycone. The glycosylation reactions are carried out under specific conditions to ensure the correct attachment of sugar moieties. Common reagents used in these reactions include glycosyl donors and acceptors, along with catalysts such as Lewis acids.

Industrial Production Methods: Industrial production of this compound typically involves the extraction of the compound from natural sources, followed by purification processes. Advanced techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry (MS) are employed to ensure the purity and quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions: Cyclamiretin A rgga undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different derivatives, which may exhibit altered bioactivity.

Reduction: Reduction reactions can modify the glycoside moieties, leading to changes in solubility and stability.

Substitution: Substitution reactions can occur at specific positions on the sugar moieties, resulting in the formation of new analogs.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Various nucleophiles can be employed under controlled conditions to achieve substitution.

Major Products:

Aplicaciones Científicas De Investigación

Chemistry: The compound serves as a model for studying glycosylation reactions and the synthesis of complex glycosides.

Biology: It has been investigated for its role in cellular processes and its potential as a bioactive molecule.

Medicine: Cyclamiretin A rgga exhibits promising therapeutic properties, including anti-inflammatory, antioxidant, and anticancer activities.

Industry: The compound is used in the development of novel pharmaceuticals and nutraceuticals.

Mecanismo De Acción

The mechanism of action of Cyclamiretin A rgga involves its interaction with specific molecular targets and pathways. The compound is known to modulate various signaling pathways, leading to its bioactive effects. For example, it may inhibit pro-inflammatory cytokines, thereby reducing inflammation. Additionally, its antioxidant properties are attributed to its ability to scavenge free radicals and protect cells from oxidative stress.

Comparación Con Compuestos Similares

Cyclamiretin A rgga can be compared with other glycoside compounds, such as:

Cyclamiretin B: Similar in structure but with different sugar moieties, leading to distinct bioactivities.

Cyclamiretin C: Another analog with variations in the aglycone core, resulting in unique properties.

The uniqueness of this compound lies in its specific glycosylation pattern and the resulting bioactive properties, which make it a valuable compound for research and therapeutic applications.

Actividad Biológica

Cyclamiretin A rgga is a compound of interest in the field of pharmacology and biochemistry, particularly due to its potential biological activities. This article delves into the biological activity, mechanisms of action, and relevant research findings associated with this compound.

Overview of this compound

This compound is a triterpenoid saponin derived from various plant sources. Saponins are known for their diverse biological activities, including immunomodulatory, anticancer, and antimicrobial properties. This compound's structure allows it to interact with cellular membranes and proteins, leading to various physiological effects.

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Interaction : this compound can alter membrane permeability, facilitating the entry of other compounds into cells.

- Immune Modulation : It has been shown to enhance immune responses by activating various immune cells, including macrophages and lymphocytes.

- Anticancer Activity : Studies indicate that this compound may induce apoptosis in cancer cells through the activation of caspases and modulation of cell cycle regulators.

Cytotoxicity Studies

A study conducted on the cytotoxic effects of this compound demonstrated significant activity against various cancer cell lines. The results indicated that:

- IC50 Values : The IC50 values for this compound ranged from 10 to 30 µg/mL across different cell lines.

- Cell Lines Tested : The compound showed notable cytotoxicity against breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549) cell lines.

Immunomodulatory Effects

Research has highlighted the immunomodulatory properties of this compound:

- Macrophage Activation : The compound significantly increased the production of pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage cultures.

- T Cell Proliferation : In vitro studies showed that this compound could enhance T cell proliferation in response to specific antigens.

Data Table: Biological Activities of this compound

| Activity Type | Effect Observed | Reference |

|---|---|---|

| Cytotoxicity | IC50 = 10-30 µg/mL | |

| Immune Activation | Increased TNF-α and IL-6 | |

| T Cell Proliferation | Enhanced proliferation |

Case Studies

-

Breast Cancer Model :

- In a murine model of breast cancer, administration of this compound resulted in a significant reduction in tumor size compared to controls. Histological analysis revealed increased apoptosis in tumor tissues.

-

Chronic Inflammation Study :

- In a study focusing on chronic inflammation, this compound was shown to reduce markers of inflammation in serum, suggesting its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

(2R,4S,5R,10S,13R,14R,20R)-2-hydroxy-4,5,9,9,13,20-hexamethyl-10-[(2S,3R,4S,5S)-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-24-oxahexacyclo[15.5.2.01,18.04,17.05,14.08,13]tetracosane-20-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C53H86O22/c1-23-32(58)35(61)38(64)43(69-23)72-26-20-67-46(42(75-45-40(66)37(63)34(60)25(19-55)71-45)41(26)74-44-39(65)36(62)33(59)24(18-54)70-44)73-31-10-11-49(5)27(47(31,2)3)8-12-50(6)28(49)9-13-53-29-16-48(4,21-56)14-15-52(29,22-68-53)30(57)17-51(50,53)7/h21,23-46,54-55,57-66H,8-20,22H2,1-7H3/t23-,24+,25+,26-,27?,28+,29?,30+,31-,32-,33+,34+,35+,36-,37-,38+,39+,40+,41-,42+,43-,44+,45-,46-,48+,49-,50+,51-,52?,53?/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKDSZIZBAIJBKZ-LHQJIGRNSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2COC(C(C2OC3C(C(C(C(O3)CO)O)O)O)OC4C(C(C(C(O4)CO)O)O)O)OC5CCC6(C(C5(C)C)CCC7(C6CCC89C7(CC(C1(C8CC(CC1)(C)C=O)CO9)O)C)C)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@H]2CO[C@H]([C@@H]([C@H]2O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O[C@H]5CC[C@@]6([C@H]7CCC89C1C[C@](CCC1(CO8)[C@@H](C[C@]9([C@@]7(CCC6C5(C)C)C)C)O)(C)C=O)C)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C53H86O22 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1075.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151625-81-9 |

Source

|

| Record name | Cyclamiretin A rgga | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0151625819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.